![molecular formula C23H19ClN2O4S B2597490 N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide CAS No. 941907-50-2](/img/structure/B2597490.png)
N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide
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Description
N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide, also known as BOPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BOPB belongs to the class of sulfonyl-containing compounds, which have been found to possess various biological activities.
Scientific Research Applications
Heterocyclic Synthesis and Derivatives
Compounds structurally similar to N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide have been extensively studied for their applications in heterocyclic synthesis. For instance, acetoacetanilides have been utilized in the synthesis of thienopyridines and other fused derivatives, demonstrating the versatility of such compounds in generating diverse heterocyclic structures with potential pharmaceutical applications (Harb, Hussein, & Mousa, 2006). These methodologies highlight the compound's role in advancing synthetic organic chemistry, particularly in the development of new heterocyclic compounds that could serve as scaffolds for drug discovery.
Antimicrobial Activity
Research has also delved into the antimicrobial properties of compounds containing sulfonamide or related moieties. For example, new quinazolines with potential as antimicrobial agents have been synthesized, showcasing the bioactivity spectrum of these derivatives against various microbial strains. This line of research underscores the importance of such compounds in the search for new antimicrobial agents, reflecting their potential in addressing the growing concern of antibiotic resistance (Desai, Shihora, & Moradia, 2007).
Sulfonamide-Sulfonimide Tautomerism
The study of sulfonamide derivatives, including their tautomerism, provides insights into the chemical properties and reactivity of these compounds. Sulfonamide-sulfonimide tautomerism has been investigated in 1,2,4-triazine derivatives, shedding light on the structural dynamics and potential applications of these molecules in designing more effective pharmaceutical agents or materials (Branowska et al., 2022). Such studies are crucial for understanding the fundamental chemistry that underpins the biological activity and material properties of sulfonamide-based compounds.
Synthetic Applications of Metalated Sulfonamides
Furthermore, the exploration of metalated sulfonamides underscores the compound's significance in organic synthesis, particularly in the construction of complex molecules. Metalated sulfonamides have shown a wide range of synthetic applications, including the preparation of sultams, sultones, and various heterocyclic compounds. This research area highlights the compound's utility in the strategic development of new synthetic methodologies for producing complex organic molecules with precise structural features (Familoni, 2002).
properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(4-chlorophenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O4S/c24-17-9-13-19(14-10-17)31(28,29)15-3-6-22(27)25-18-11-7-16(8-12-18)23-26-20-4-1-2-5-21(20)30-23/h1-2,4-5,7-14H,3,6,15H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMHYTFZPWXSGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide |
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